molecular formula C11H18N2O2 B14185153 1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester CAS No. 919123-98-1

1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester

Cat. No.: B14185153
CAS No.: 919123-98-1
M. Wt: 210.27 g/mol
InChI Key: VTRFBGQTQKGHJO-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a butyl group at the 5-position and an ethyl ester group at the 3-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as key intermediates in the preparation of more complex heterocyclic systems .

Preparation Methods

The synthesis of 1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to react with terminal alkynes under mild conditions . Industrial production methods often employ these synthetic routes due to their efficiency and high yield.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

1H-Pyrazole-3-acetic acid, 5-butyl-, ethyl ester can be compared with other similar compounds, such as:

These compounds share a similar pyrazole core structure but differ in the substituents attached to the ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity. For example, the butyl group in this compound may enhance its lipophilicity and membrane permeability compared to other pyrazole derivatives .

Properties

CAS No.

919123-98-1

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-(3-butyl-1H-pyrazol-5-yl)acetate

InChI

InChI=1S/C11H18N2O2/c1-3-5-6-9-7-10(13-12-9)8-11(14)15-4-2/h7H,3-6,8H2,1-2H3,(H,12,13)

InChI Key

VTRFBGQTQKGHJO-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NNC(=C1)CC(=O)OCC

Origin of Product

United States

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